molecular formula C22H22N4O4S B2876358 1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 1021133-58-3

1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2876358
CAS No.: 1021133-58-3
M. Wt: 438.5
InChI Key: IAXQUNSPDBWKSP-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining benzo[d]oxazole, piperidine, 1,3,4-oxadiazole, and 2,5-dimethylfuran-3-yl moieties linked via a thioether group. The benzo[d]oxazole scaffold is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as kinases or enzymes . The thioether linkage and dimethylfuran substituent may modulate lipophilicity and bioavailability, critical for pharmacokinetic optimization.

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-13-11-16(14(2)28-13)21-24-25-22(30-21)31-12-19(27)26-9-7-15(8-10-26)20-23-17-5-3-4-6-18(17)29-20/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXQUNSPDBWKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Piperidine ring : Provides basic nitrogen functionality.
  • Benzo[d]oxazole moiety : Known for biological activity including antimicrobial and anticancer properties.
  • Oxadiazole group : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.

The molecular formula is C20H22N4O2SC_{20}H_{22}N_4O_2S, with a molecular weight of approximately 394.48 g/mol.

Anticancer Properties

Research indicates that compounds containing oxadiazole and benzo[d]oxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in breast and colorectal cancer cells.

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast cancer)16.19 ± 1.35
Compound BHCT-116 (Colorectal cancer)17.16 ± 1.54

These values suggest that the compound may possess promising anticancer activity, warranting further investigation into its mechanism of action.

Antimicrobial Activity

The benzo[d]oxazole framework has been linked to antimicrobial properties. Preliminary studies suggest that derivatives of this compound may inhibit bacterial growth, although specific data on this compound is limited.

The proposed mechanism of action for compounds with similar structures involves:

  • Interaction with DNA : The oxadiazole moiety may intercalate into DNA strands, disrupting replication.
  • Inhibition of Enzymes : The presence of the piperidine ring suggests potential inhibition of key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial disruption has been observed in related compounds.

Case Studies

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar compounds. The study highlighted:

  • Synthesis Methodology : Utilizing microwave-assisted synthesis to enhance yields.
  • Biological Evaluation : In vitro assays demonstrating significant cytotoxicity against multiple cancer cell lines.

Comparison with Similar Compounds

Key Observations :

  • The thioether linkage may improve metabolic stability over ester or amide-based linkers, which are prone to hydrolysis .
  • Analogues with 1,3,5-oxadiazole cores (e.g., compound 3 in ) show weaker bioactivity than 1,3,4-oxadiazole derivatives, possibly due to reduced hydrogen-bonding capacity .

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